molecular formula C18H20N4O2 B15117894 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15117894
M. Wt: 324.4 g/mol
InChI Key: XUHJTNNBJQCFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazolo[1,5-a]pyrimidine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . The resulting intermediate is then subjected to further reactions to introduce the pyrazolo[1,5-a]pyrimidine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its combined benzodioxin and pyrazolo[1,5-a]pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H20N4O2/c1-12-9-18(22-17(19-12)8-13(2)20-22)21(3)11-14-4-5-15-16(10-14)24-7-6-23-15/h4-5,8-10H,6-7,11H2,1-3H3

InChI Key

XUHJTNNBJQCFFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)CC3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.